cis-1,4-dibromo-2-butene CAS number
cis-1,4-dibromo-2-butene CAS number
An In-depth Technical Guide to cis-1,4-Dibromo-2-butene
This technical guide provides a comprehensive overview of cis-1,4-dibromo-2-butene, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.
cis-1,4-Dibromo-2-butene is the cis (Z) isomer of 1,4-dibromo-2-butene. Its unique structural configuration influences its chemical reactivity and physical properties.
Table 1: Chemical Identifiers for cis-1,4-Dibromo-2-butene
| Identifier | Value |
| CAS Number | 18866-73-4[1][2][3] |
| Molecular Formula | C4H6Br2[1][3][4] |
| Molecular Weight | 213.90 g/mol [1][3][4][5] |
| IUPAC Name | (2Z)-1,4-dibromobut-2-ene[5] |
| Synonyms | (Z)-1,4-dibromo-2-butene, cis-1,4-dibromobut-2-ene[3][5] |
Table 2: Physicochemical Properties of cis-1,4-Dibromo-2-butene
| Property | Value |
| Melting Point | 53 °C[3] |
| Boiling Point | 82 °C @ 14 Torr[3] |
| Density | 1.912 g/cm³[3] |
| LogP | 2.33240[3] |
Synthesis of 1,4-Dibromo-2-butene
The primary industrial synthesis of 1,4-dibromo-2-butene involves the bromination of 1,3-butadiene.[6][7] This reaction typically yields a mixture of cis and trans isomers, along with other brominated butanes. The ratio of these products can be influenced by reaction conditions such as temperature and solvent.
A patented method outlines a specific procedure for this synthesis.[8] The process involves the reaction of 1,3-butadiene with bromine in a chloroform solvent at low temperatures, followed by purification steps.
Experimental Protocol: Synthesis of 1,4-Dibromo-2-butene
The following protocol is adapted from a patented preparation method[8]:
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Reactor Setup: Charge a reactor with 6 parts by weight of chloroform and cool the solvent to below -10 °C.
-
Butadiene Addition: Introduce 1 part by weight of 1,3-butadiene into the cooled reactor. Maintain stirring and further cool the mixture to below -15 °C.
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Bromination: Slowly add 2.4 parts by weight of bromine to the reactor, ensuring the temperature is maintained at -15 °C.
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Solvent Removal: Upon completion of the bromine addition, remove the chloroform and any unreacted 1,3-butadiene via distillation under reduced pressure.
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Recrystallization: Add 2.2 parts by weight of petroleum ether to the residue to induce recrystallization.
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Isolation: Filter the solid product, and perform vacuum drying to obtain the final 1,4-dibromo-2-butene product.
Caption: Synthesis workflow for 1,4-dibromo-2-butene.
The relationship between the starting material and the resulting isomers is crucial for understanding the synthesis and subsequent applications.
Caption: Isomeric relationship from a common precursor.
Applications in Research and Drug Development
While specific applications for the cis isomer are not extensively documented, the trans isomer, trans-1,4-dibromo-2-butene, is a known building block in organic synthesis. It serves as an intermediate in the production of cyclic compounds and polymers.[6] Notably, it is a precursor in the synthesis of Aliskiren, a renin inhibitor used to treat hypertension.[7] The isomeric mixture resulting from the synthesis can also be utilized in various chemical transformations.
Safety and Handling
Table 3: Hazard Information for trans-1,4-Dibromo-2-butene
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed [9][10] | P280: Wear protective gloves/clothing/eye protection/face protection.[9][10] |
| H314: Causes severe skin burns and eye damage [9][10] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[10] |
| H341: Suspected of causing genetic defects [10] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Corrosive and a lachrymator [11] | P310: Immediately call a POISON CENTER or doctor/physician.[9] |
| Destructive to tissues of mucous membranes and upper respiratory tract [9][11] |
Handling and Storage Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][12] A full-face respirator may be necessary for certain operations.[11]
-
Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents and strong bases.[12] Keep containers tightly closed.
Spectroscopic Data
Spectroscopic data, including NMR (¹H and ¹³C) and IR spectra, are available for 1,4-dibromo-2-butene, though often not specified for the individual cis or trans isomers.[13][14] Resources such as the NIST WebBook and PubChem may provide specific spectral information for cis-1,4-dibromo-2-butene.[5][15]
This guide serves as a foundational resource for professionals working with cis-1,4-dibromo-2-butene. Due to the limited availability of specific data for this isomer, caution is advised, and it is recommended to consult additional safety and technical resources before use.
References
- 1. Page loading... [guidechem.com]
- 2. cis-1,4-Dibromo-2-butene | 18866-73-4 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. (Z)-1,4-dibromobut-2-ene | C4H6Br2 | CID 5354994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]
- 8. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. trans-1,4-Dibromo-2-butene 821-06-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
- 13. spectrabase.com [spectrabase.com]
- 14. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Butene, 1,4-dibromo- [webbook.nist.gov]
